molecular formula C23H20N2O2 B2761749 2-Benzyl-3-(4-ethoxyphenoxy)quinoxaline CAS No. 439108-37-9

2-Benzyl-3-(4-ethoxyphenoxy)quinoxaline

Cat. No.: B2761749
CAS No.: 439108-37-9
M. Wt: 356.425
InChI Key: VTEURQYVPXGGCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-3-(4-ethoxyphenoxy)quinoxaline is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring.

Scientific Research Applications

2-Benzyl-3-(4-ethoxyphenoxy)quinoxaline has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential anticancer, antibacterial, and antiviral activities.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-(4-ethoxyphenoxy)quinoxaline typically involves the reaction of 2-chloro-3-(4-ethoxyphenoxy)quinoxaline with benzylamine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-(4-ethoxyphenoxy)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethoxyphenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzylamine in the presence of a base like potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced quinoxaline compounds.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-(4-ethoxyphenoxy)quinoxaline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved are still under investigation, but quinoxaline derivatives are known to interact with various biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-3-(4-methoxyphenoxy)quinoxaline
  • 2-Benzyl-3-(4-chlorophenoxy)quinoxaline
  • 2-Benzyl-3-(4-fluorophenoxy)quinoxaline

Uniqueness

2-Benzyl-3-(4-ethoxyphenoxy)quinoxaline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets compared to its analogs with different substituents.

Properties

IUPAC Name

2-benzyl-3-(4-ethoxyphenoxy)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-2-26-18-12-14-19(15-13-18)27-23-22(16-17-8-4-3-5-9-17)24-20-10-6-7-11-21(20)25-23/h3-15H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEURQYVPXGGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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